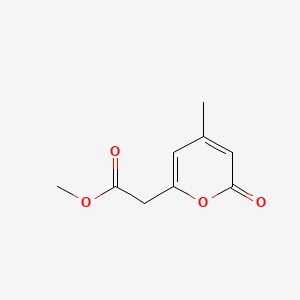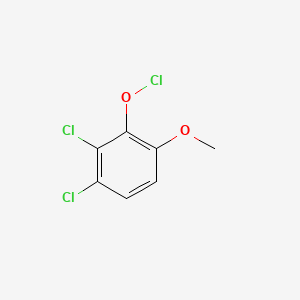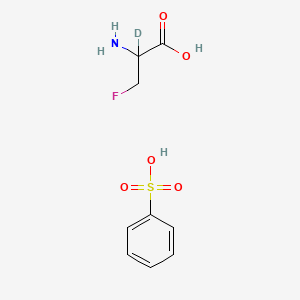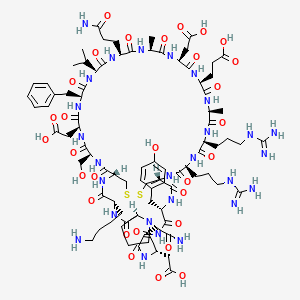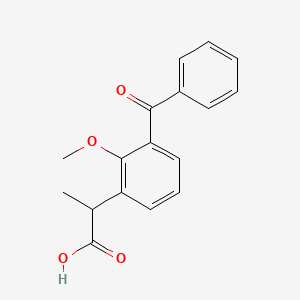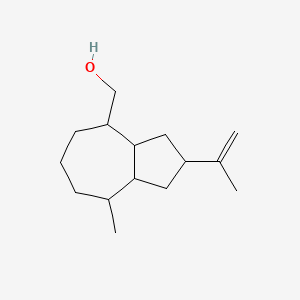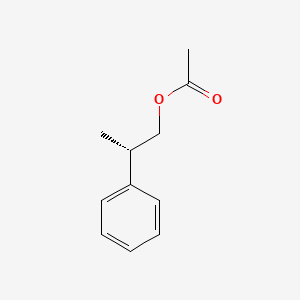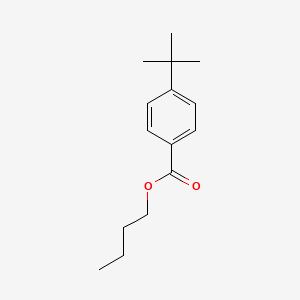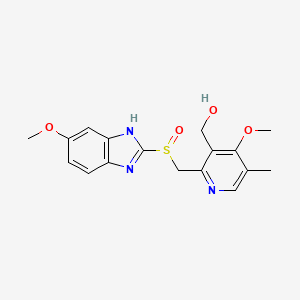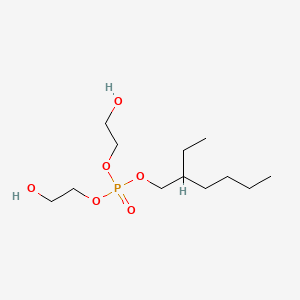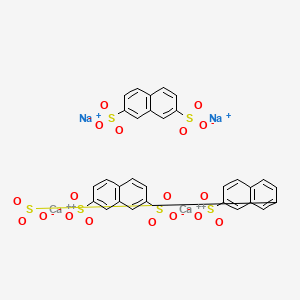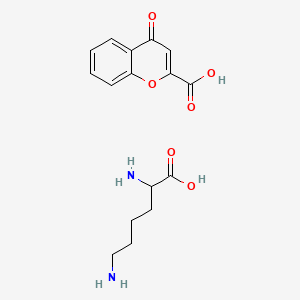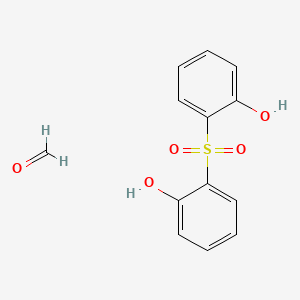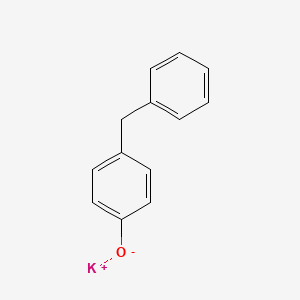
Potassium p-benzylphenolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium p-benzylphenolate is an organic compound with the molecular formula C13H11KO. It is a potassium salt of p-benzylphenol, where the potassium ion is bonded to the phenolate oxygen atom. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium p-benzylphenolate can be synthesized through the reaction of p-benzylphenol with potassium hydroxide. The reaction typically involves dissolving p-benzylphenol in an appropriate solvent, such as ethanol, and then adding an aqueous solution of potassium hydroxide. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where p-benzylphenol and potassium hydroxide are combined under controlled conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Potassium p-benzylphenolate undergoes various chemical reactions, including:
Nucleophilic Substitution: The phenolate ion can act as a nucleophile, attacking electrophilic centers in other molecules.
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: It can be reduced to form corresponding hydroxy derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides are commonly used. The reaction typically occurs under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Nucleophilic Substitution: Substituted benzylphenol derivatives.
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Hydroxy derivatives of benzylphenol.
Wissenschaftliche Forschungsanwendungen
Potassium p-benzylphenolate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-oxygen bonds.
Biology: The compound is used in the study of enzyme mechanisms and as a model compound for understanding phenolic compound interactions.
Medicine: Research into its potential therapeutic applications, including its antioxidant properties, is ongoing.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of potassium p-benzylphenolate involves its ability to act as a nucleophile due to the presence of the phenolate ion. The phenolate ion can attack electrophilic centers in other molecules, leading to the formation of new chemical bonds. This nucleophilic behavior is central to its role in various chemical reactions and its applications in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Potassium phenolate: Similar in structure but lacks the benzyl group.
Sodium p-benzylphenolate: Similar but with sodium instead of potassium.
Potassium 2-benzylphenolate: Similar but with the benzyl group in a different position.
Uniqueness: Potassium p-benzylphenolate is unique due to the specific positioning of the benzyl group, which influences its reactivity and the types of reactions it can undergo. This positioning allows for specific interactions in nucleophilic substitution reactions, making it a valuable reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
85712-11-4 |
|---|---|
Molekularformel |
C13H11KO |
Molekulargewicht |
222.32 g/mol |
IUPAC-Name |
potassium;4-benzylphenolate |
InChI |
InChI=1S/C13H12O.K/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11;/h1-9,14H,10H2;/q;+1/p-1 |
InChI-Schlüssel |
LVWLHNMRKLARRE-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


